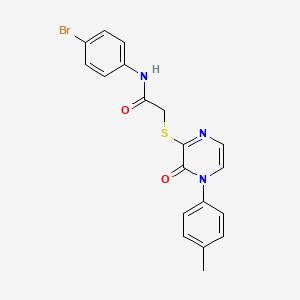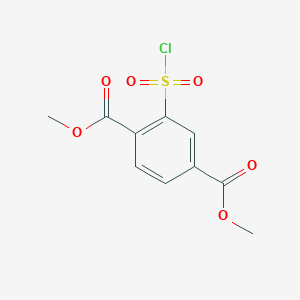
1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C10H9ClO6S . It has a molecular weight of 292.69.
Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate consists of a benzene ring substituted with two methyl groups, two carboxylate groups, and a chlorosulfonyl group .科学的研究の応用
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide
This compound, while not the exact chemical , has shown significant importance across a range of scientific disciplines due to its supramolecular self-assembly behavior. It finds applications from nanotechnology to polymer processing and biomedical fields, primarily due to its ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of this multipurpose building block promises a bright future in various applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Organic Synthesis
Synthetic aspects of 1,4- and 1,5-benzodiazepines
Although focusing on benzodiazepines, this review may offer insight into the synthetic versatility of related benzene derivatives. Benzodiazepines, critical in the pharmaceutical industry for their various biological activities, utilize precursor compounds that might share synthetic pathways or reactive intermediates with the compound . This highlights the potential for 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate in synthesizing complex organic molecules (Sunita Teli et al., 2023).
Environmental Chemistry
Chlorobenzenes in Soil
While focusing on chlorobenzenes, this paper discusses the environmental fate processes of organic pollutants, including degradation pathways in soil. It suggests that understanding these processes is crucial for developing remediation strategies for contaminated environments. Insights from this paper could be extrapolated to understand how 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate behaves in natural settings and how it might be safely managed or degraded (F. Brahushi et al., 2017).
特性
IUPAC Name |
dimethyl 2-chlorosulfonylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQWTLPSBDFBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)
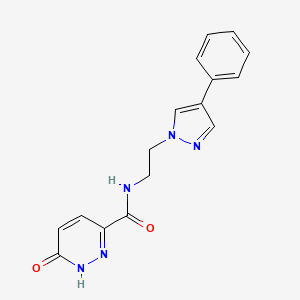
![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)
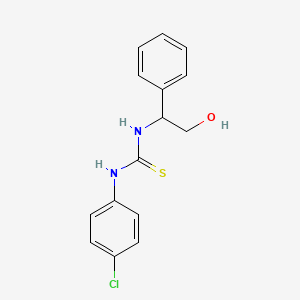
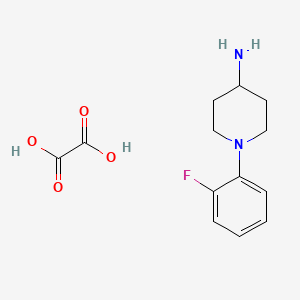
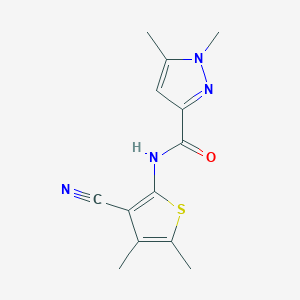
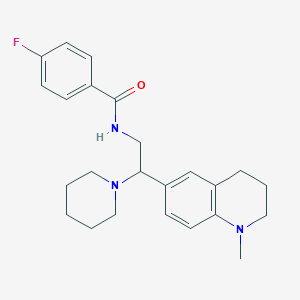
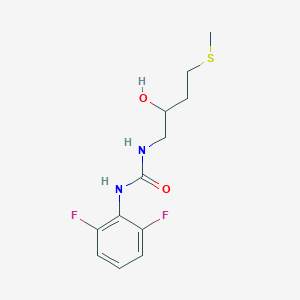
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)
